

Spectroscopic and Structural Analysis of 3,5-Dimethylpyrazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)*

Cat. No.: B585798

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,5-dimethyl-1-nitrosopyrazole is not readily available in the reviewed literature. This guide, therefore, presents a comprehensive summary of the spectroscopic and structural data for closely related and representative 3,5-dimethylpyrazole analogues. The presented data and experimental protocols can serve as a valuable reference for the characterization of novel pyrazole derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the spectroscopic characterization of substituted 3,5-dimethylpyrazoles.

Spectroscopic Data of 3,5-Dimethylpyrazole Analogues

The following tables summarize the key spectroscopic data for several 3,5-dimethylpyrazole derivatives, offering insights into the expected spectral characteristics of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	CDCl ₃	7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2x CH ₃)	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	7.45 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 2.29 (s, 3H, CH ₃), 2.27 (s, 3H, CH ₃)	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	7.27 (d, 2H, J = 9.06 Hz, Ar-H), 6.90 (d, 2H, J = 9.06 Hz, Ar-H), 5.90 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH ₃), 2.26 (s, 3H, CH ₃), 2.23 (s, 3H, CH ₃)	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	DMSO-d ₆	2.46 (s, 3H, -CH ₃), 2.48 (s, 3H, -CH ₃), 4.68 (s, 2H, -CH ₂), 5.94 (s, 1H, -CH), 6.78-7.22 (m, 5H, Ar-H), 7.74-7.89 (m, 4H, Ar-H)	

Table 2: ¹³C NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	CDCl ₃	148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	CDCl ₃	158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	DMSO-d ₆	10.70, 13.22, 50.42, 105.42, 122.42, 126.50, 127.22, 128.92, 133.62, 140.22, 147.26, 162.83, 166.48, 168.48	

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Sample Prep.	Key Absorption Bands (cm ⁻¹)	Reference
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine	Not specified	Characterized by IR spectroscopy, specific values not detailed in the abstract.	[2][3]
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole	Not specified	3300, 1608, 1597, 1570, 1518, 1504, 1414, 1334, 1301, 1273, 1176, 1110, 1934, 982, 854, 825, 801, 749, 689, 640, 502	[4]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	KBr	1472, 1648, 1682	
3,5-dimethyl-1H-pyrazole	KBr Disc	Data available in the NIST Chemistry WebBook.	[5]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Selected 3,5-Dimethylpyrazole Derivatives

Compound	Ionization Method	Key m/z values	Reference
3,5-dimethyl-1-phenyl-1H-pyrazole	ESI	173 [M+H] ⁺	
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole	ESI	207 [M+H] ⁺	[1]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole	ESI	203 [M+H] ⁺	[1]
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative	Not specified	375 [M+1] ⁺	
3,5-dimethyl-1H-pyrazole	Electron Ionization	Data available in the NIST Chemistry WebBook.	[5]

Experimental Protocols

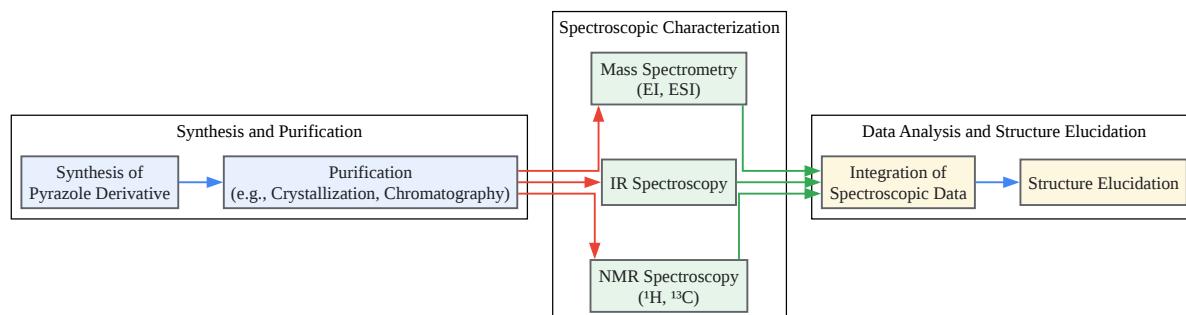
Detailed experimental protocols for the spectroscopic analysis of a specific 3,5-dimethylpyrazole derivative are often tailored to the compound's properties. However, general methodologies can be outlined based on the available literature.

NMR Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 200 to 500 MHz.[\[1\]](#)[\[6\]](#)
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).[\[1\]](#)[\[6\]](#)
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[\[6\]](#)

- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C spectra. For complex structures, 2D NMR techniques like COSY and HSQC may be employed to aid in assignments.

IR Spectroscopy


- Instrumentation: Fourier Transform Infrared (FT-IR) spectrometers are standard for recording IR spectra.[\[7\]](#)
- Sample Preparation: Solid samples are often prepared as Potassium Bromide (KBr) pellets. Liquid samples can be analyzed as thin films between salt plates.[\[5\]](#)
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm^{-1} .[\[7\]](#)

Mass Spectrometry

- Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources.[\[1\]](#)[\[8\]](#)
- Sample Introduction: Samples can be introduced directly into the ion source, or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative.

[Click to download full resolution via product page](#)

General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pleiades.online [pleiades.online]
- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 3,5-Dimethylpyrazole Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585798#spectroscopic-data-of-3-5-dimethyl-1-nitrosopyrazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com